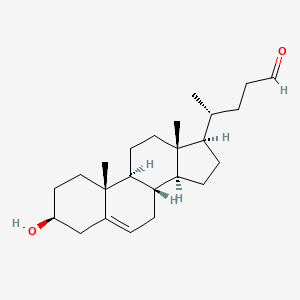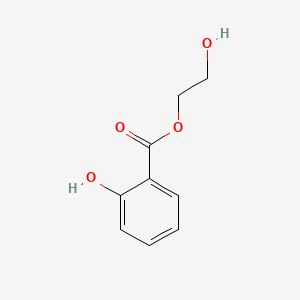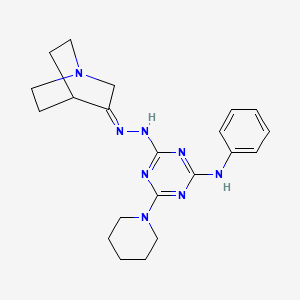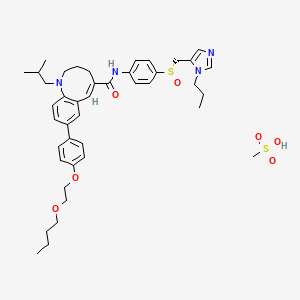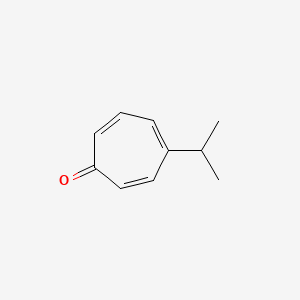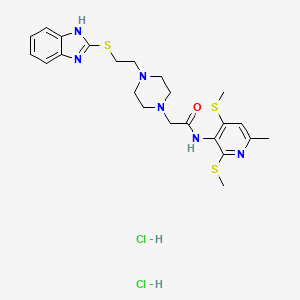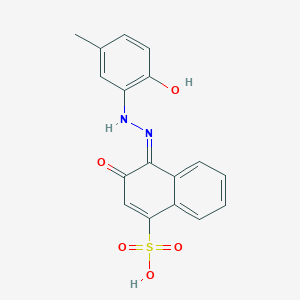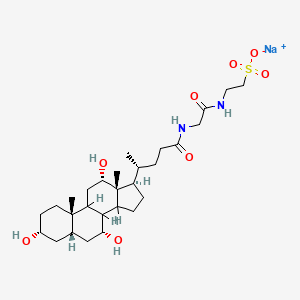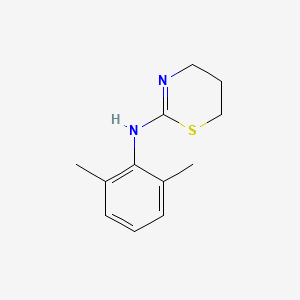
Xylazine
Overview
Description
Xylazine is a veterinary drug primarily used for sedation, anesthesia, muscle relaxation, and analgesia in animals such as horses, cattle, and other mammals . It is a structural analog of clonidine and functions as an alpha-2 adrenergic receptor agonist . This compound is not approved for human use due to its severe central nervous system depressant effects .
Mechanism of Action
Target of Action
Xylazine’s primary target is the alpha-2 adrenergic receptors (α2-ARs) . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
This compound acts as an agonist at α2 adrenoceptors . This means it binds to these receptors and activates them, leading to a cellular response. Specifically, this compound inhibits the release of norepinephrine , a neurotransmitter involved in various functions including attention and responding actions in the brain. New data suggests there may be alternative targets .
Biochemical Pathways
The activation of α2 adrenoceptors by this compound leads to a decrease in cyclic adenosine monophosphate (cAMP) inside the cell . This decrease in cAMP causes smooth muscle contraction . Additional α2 adrenoceptors located on the sympathetic nerve terminals inhibit the release of norepinephrine and dopamine .
Pharmacokinetics
This compound is absorbed, metabolized, and eliminated rapidly . It is reported that less than 1% of the drug is excreted unchanged in the urine in the cow and about 8% in the rat . The major biotransformed metabolite is 2,6-dimethylaniline (DMA) .
Result of Action
The activation of α2 adrenoceptors by this compound results in several effects. These include sedation , analgesia (pain relief), and muscle relaxation . It also causes a significant reduction in blood pressure and heart rate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the prevalence and geographical spread of this compound use have increased over time . It is often used in combination with other drugs such as fentanyl, which can enhance the euphoria and analgesia induced by fentanyl and reduce the frequency of injections . The intentional and unintentional use of this compound is a cause for concern due to its side effects .
Biochemical Analysis
Biochemical Properties
Xylazine acts as a potent alpha-2 adrenergic agonist . It binds to alpha receptors on smooth muscle, causing contraction and vasoconstriction . Due to its lipophilic nature, this compound can directly stimulate central alpha-2 receptors as well as peripheral alpha-adrenoceptors in a variety of tissues .
Cellular Effects
This compound induces opioid-like effects, including sedation, slowed heart rate, and small pupils, similar to the effects produced in people by its pharmaceutical cousin clonidine . This compound use is also associated with respiratory depression . The effects of this compound on cells can last up to 4 hours .
Molecular Mechanism
This compound acts as an agonist at central alpha-2-adrenergic receptors in the brain. This causes a rapid decrease in the release of the neurotransmitters norepinephrine and dopamine .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are transient. The first effects are usually seen within 5 minutes of injection and the maximum effect is produced ten minutes later . Some effects (hyperthermia, hyperglycemia, ruminal atony, prostration) persisted as long as 12 to 24 hours or up to 36 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in cattle, the dose rate is 0.05-0.3 mg/kg bodyweight according to the degree of sedation required . In horses, the dose rate is 0.6 – 1 mg/kg bodyweight .
Metabolic Pathways
This compound is metabolized by liver cytochrome P450 enzymes. When it reaches the liver, this compound is metabolized and proceeds to the kidneys to be excreted in urine. Around 70% of a dose is excreted by urine . The main this compound biotransformation pathway is most likely thiazine ring break down and the main product is most likely 2,6-dimethylaniline (DMA) .
Transport and Distribution
Once this compound gains access to the vascular system, it is distributed within the blood, allowing this compound to enter the heart, lungs, liver, and kidney . This compound has a large volume of distribution (V d). The V d = 1.9–2.5 for horses, cattle, sheep, and dogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Xylazine can be synthesized through a multi-step process involving the reaction of 2,6-dimethylaniline with glyoxal to form the intermediate 2,6-dimethylphenylglyoxal . This intermediate is then reacted with thiosemicarbazide to yield this compound . The reaction conditions typically involve heating and the use of solvents such as tetrahydrofuran .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Xylazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: Reduction of this compound can yield the corresponding amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides and other electrophiles.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Xylazine has a wide range of scientific research applications:
Chemistry: This compound is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: It is used to study the effects of alpha-2 adrenergic receptor agonists on cellular processes.
Medicine: This compound is used in veterinary medicine for sedation, anesthesia, and pain management.
Comparison with Similar Compounds
Similar Compounds
Clonidine: Like xylazine, clonidine is an alpha-2 adrenergic receptor agonist but is used primarily for hypertension in humans.
Detomidine: Another alpha-2 adrenergic receptor agonist used in veterinary medicine for sedation and analgesia.
Medetomidine: Similar to this compound, medetomidine is used for sedation and analgesia in animals.
Uniqueness of this compound
This compound is unique in its combination of sedative, analgesic, and muscle relaxant properties, making it particularly useful in veterinary medicine . Unlike clonidine, which is used in humans, this compound’s severe central nervous system depressant effects limit its use to animals .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPICBUSOMSTKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NCCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23076-35-9 (mono-hydrochloride) | |
| Record name | Xylazine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007361617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3040643 | |
| Record name | Xylazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7361-61-7 | |
| Record name | Xylazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7361-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylazine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007361617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11477 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | xylazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xylazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xylazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KFG9TP5V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
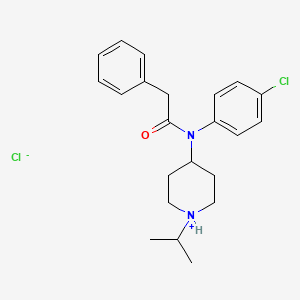

![2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE](/img/structure/B1663800.png)
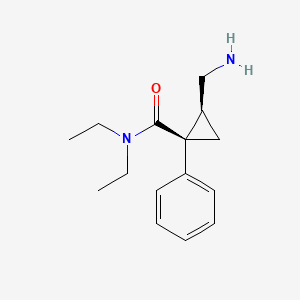
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1663802.png)
